Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate
CAS No.:
Cat. No.: VC18093717
Molecular Formula: C8H6F3NO3S
Molecular Weight: 253.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3NO3S |
|---|---|
| Molecular Weight | 253.20 g/mol |
| IUPAC Name | ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate |
| Standard InChI | InChI=1S/C8H6F3NO3S/c1-2-15-6(14)5(13)4-3-12-7(16-4)8(9,10)11/h3H,2H2,1H3 |
| Standard InChI Key | DHQKPWPKTBYHFF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CN=C(S1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate, which precisely describes its molecular architecture:
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A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at position 5.
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A trifluoromethyl group () substituent at position 2 of the thiazole ring.
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An ethyl ester () linked to a carbonyl group () at position 2 of the thiazole.
The compound’s structure is represented by the SMILES notation CCOC(=O)C(=O)C1=CN=C(S1)C(F)(F)F, which codifies its connectivity and functional groups .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate |
| CAS Registry Number | 1995301-86-4 |
| Molecular Formula | |
| Molecular Weight | 253.20 g/mol |
| InChIKey | DHQKPWPKTBYHFF-UHFFFAOYSA-N |
Physicochemical Properties
Computed Physicochemical Parameters
PubChem’s computational analyses provide critical insights into the compound’s behavior:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 2.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 84.5 Ų |
| Heavy Atom Count | 16 |
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Lipophilicity: The XLogP3 value of 2.3 indicates moderate lipophilicity, likely influenced by the trifluoromethyl group’s hydrophobic nature.
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Polarity: The high hydrogen bond acceptor count (8) and polar surface area (84.5 Ų) suggest significant polarity, which may affect solubility in aqueous media.
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, the compound’s functional groups predict key absorption features:
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Carbonyl Stretching: Strong IR absorption near 1700–1750 cm for the ester and ketone groups.
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Thiazole Ring Vibrations: Characteristic bands in the 1500–1600 cm range for C=N and C-S bonds.
Synthesis and Industrial Production
Synthetic Pathways
Although detailed synthetic protocols are not disclosed in the referenced data, the compound’s structure suggests plausible routes:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch-type reactions.
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Esterification: Reaction of the corresponding carboxylic acid with ethanol under acidic catalysis.
Industrial Considerations
Large-scale production would likely optimize:
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Catalyst Efficiency: Use of Lewis acids (e.g., ) to accelerate cyclization.
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Purification Techniques: Crystallization or chromatography to isolate the product from reaction mixtures.
| Hazard Code | Description |
|---|---|
| H302 | Acute toxicity, oral (Warning) |
| H315 | Skin corrosion/irritation (Warning) |
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